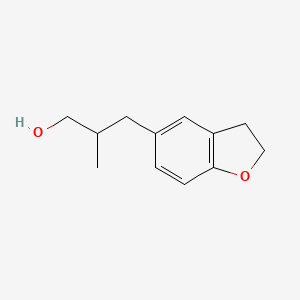
3-(2,3-dDihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a benzofuran ring fused with a dihydro moiety and a propanol side chain, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dichloropyrazine with phenol in the presence of aluminum chloride (AlCl3) can lead to the formation of the benzofuran ring . The subsequent reduction and functionalization steps can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.
化学反应分析
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction can produce various alcohol derivatives.
科学研究应用
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Its potential pharmacological properties, such as anti-tumor and anti-viral activities, are of interest for drug development.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A closely related compound with similar biological activities.
Benzothiophene: A sulfur analog with distinct pharmacological properties.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a propanol side chain and a dihydro moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)6-10-2-3-12-11(7-10)4-5-14-12/h2-3,7,9,13H,4-6,8H2,1H3 |
InChI 键 |
FZOFAUVSYCESCV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)
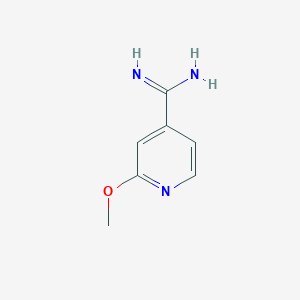
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
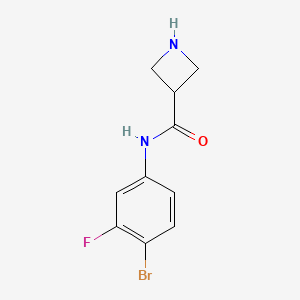
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)
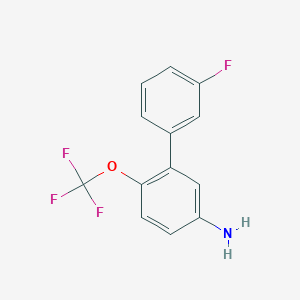
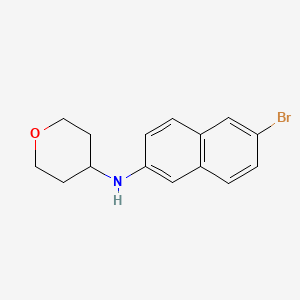
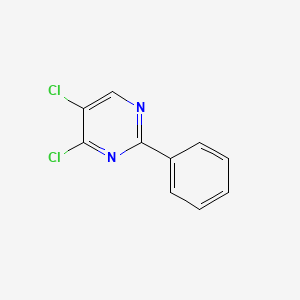
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)
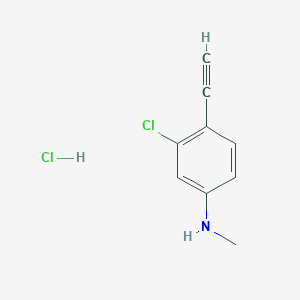


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
